molecular formula C8H4BrF3N2 B13703710 5-bromo-6-(trifluoromethyl)-1H-indazole

5-bromo-6-(trifluoromethyl)-1H-indazole

Cat. No.: B13703710
M. Wt: 265.03 g/mol
InChI Key: PPBOONKASIFYDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-(trifluoromethyl)-1H-indazole is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-(trifluoromethyl)-1H-indazole typically involves the bromination and trifluoromethylation of an indazole precursor. One common method includes the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired substitution on the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve scalable and operationally simple protocols that ensure high yield and purity. Techniques such as regioselective trifluoromethoxylation and palladium-catalyzed cross-coupling reactions are often employed to produce large quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the bromine or trifluoromethyl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized indazole compounds .

Scientific Research Applications

5-Bromo-6-(trifluoromethyl)-1H-indazole has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 5-bromo-6-(trifluoromethyl)-1H-indazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-(trifluoromethyl)-1H-indazole is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C8H4BrF3N2

Molecular Weight

265.03 g/mol

IUPAC Name

5-bromo-6-(trifluoromethyl)-1H-indazole

InChI

InChI=1S/C8H4BrF3N2/c9-6-1-4-3-13-14-7(4)2-5(6)8(10,11)12/h1-3H,(H,13,14)

InChI Key

PPBOONKASIFYDE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=CC(=C1Br)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.